1-((2-Methylallyl)oxy)propan-2-ol
Description
1-((2-Methylallyl)oxy)propan-2-ol is an ether derivative of propan-2-ol (isopropyl alcohol) with a 2-methylallyl group attached via an ether linkage to the first carbon. While specific data on this compound are sparse in the provided evidence, its structural analogs offer insights into its likely behavior and applications.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-(2-methylprop-2-enoxy)propan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-9-5-7(3)8/h7-8H,1,4-5H2,2-3H3 |
InChI Key |
QOGOGIZUIHBJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(=C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((2-Methylallyl)oxy)propan-2-ol can be synthesized through the reaction of 2-methylallyl alcohol with propylene oxide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the alcohol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-((2-Methylallyl)oxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted ethers.
Scientific Research Applications
1-((2-Methylallyl)oxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-((2-Methylallyl)oxy)propan-2-ol involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural Analogues of Propan-2-ol Derivatives
Propan-2-ol derivatives vary widely based on substituents, which dictate their chemical, physical, and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Propan-2-ol Derivatives
Physicochemical Properties
The 2-methylallyl ether group in the target compound introduces unsaturation, likely reducing stability compared to saturated ethers (e.g., 1-(2-butoxy-1-methylethoxy)propan-2-ol in ). Key comparisons include:
- Reactivity : Allyl ethers are prone to oxidation and radical-mediated polymerization, unlike saturated ethers or silyl-protected derivatives .
- Solubility : The hydroxyl group in propan-2-ol derivatives generally imparts hydrophilicity, but bulky substituents (e.g., C16 alkyl in ) reduce water solubility.
- Boiling Point: Allyl ethers may have lower boiling points than aryloxy analogs (e.g., propranolol) due to weaker intermolecular forces .
Table 2: Physicochemical Properties
| Property | This compound (Predicted) | Propranolol | 1-(Hexadecyloxy)propane-2,3-diol |
|---|---|---|---|
| Water Solubility | Moderate (hydroxyl group) | Low (aryl group) | Very low (long alkyl chain) |
| Stability | Low (allyl ether reactivity) | High | High |
| Melting Point | Not reported | 96°C | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
